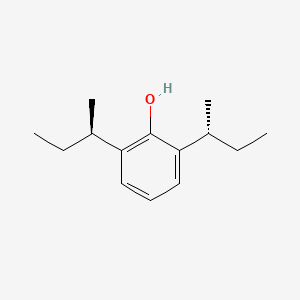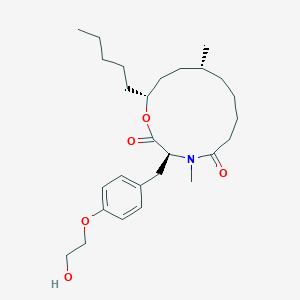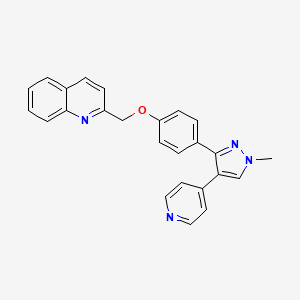
ファゼオリン
概要
説明
ファゾリンは、フランス豆(Phaseolus vulgaris L.)の種子に見られる主要な貯蔵グロブリンです。 1894年にトーマス・バー・オスボーンによって初めて単離され、特性が明らかにされました 。 ファゾリンは、炭水化物の切断に関与する酵素α-アミラーゼの活性を阻害する能力で知られています 。 この特性により、ファゾリン含有植物抽出物は、食品サプリメントや医薬品に役立ちます .
科学的研究の応用
Phaseolin has several scientific research applications. It has been shown to have antioxidant, antigenotoxic, and chemopreventive properties . Phaseolin can inhibit lipopolysaccharide-induced inflammation in RAW 264.7 macrophages and zebrafish larvae . Additionally, phaseolin modulates gut mucin flow and gene expression in rats, indicating its potential use in gut health research . Phaseolin is also used in the study of protein storage and transport mechanisms in plants .
作用機序
ファゾリンは、炭水化物の切断に関与する酵素α-アミラーゼの活性を阻害することにより、その効果を発揮します 。 この阻害により、食後高血糖症とインスリン値の低下、デンプンの消化に対する耐性の増加、大腸細菌の活性の増加が起こります 。 ファゾリンは、共翻訳的にERのルーメンに導入され、ゴルジ複合体を通って貯蔵液胞に輸送されます .
類似化合物の比較
ファゾリンは、レグミンやビシリンなどの他の貯蔵タンパク質に似ていますが、溶解度、熱安定性、化学組成に有意な違いがあります 。 他の類似化合物は、一般的な豆品種に見られるレクチン、プロテアーゼ阻害剤、α-アミラーゼ阻害剤などがあります 。 ファゾリンは、ホモ三量体を形成する能力と、特定の細胞内ターゲティングメカニズムがユニークです .
生化学分析
Biochemical Properties
Phaseollin interacts with various enzymes and proteins. For instance, it has been found that prenyltransferases, which are involved in the biosynthesis of phaseollin, are located in the envelope membrane of plastids . The biosynthesis of phaseollin involves 2′-hydroxylation of daidzein, reduction to the isoflavanone, further reduction, dehydration and cyclization to the pterocarpan, and prenylation to give phaseollidin and then cyclization and dehydrogenation to give phaseollin .
Cellular Effects
Phaseollin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit lipopolysaccharide (LPS)-mediated production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 macrophages . It also suppressed pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .
Molecular Mechanism
At the molecular level, phaseollin exerts its effects through various mechanisms. For instance, it has been found to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) . Furthermore, phaseollin reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro and the recruitment of leukocytes in vivo by downregulating Ninjurin 1 (Ninj1), an adhesion molecule .
Temporal Effects in Laboratory Settings
The effects of phaseollin can change over time in laboratory settings. For instance, it has been found that the phaseollin-amylase complex is dissociated at low pH values, apparently as a result of destruction of the enzyme .
Metabolic Pathways
Phaseollin is involved in several metabolic pathways. For instance, it is part of the isoflavonoid phytoalexin biosynthesis pathway .
Transport and Distribution
Phaseollin is transported and distributed within cells and tissues through various mechanisms. For instance, it has been found that phaseollin is cotranslationally introduced into the lumen of the endoplasmic reticulum and from there, it is transported through the Golgi complex to the storage vacuoles .
Subcellular Localization
The subcellular localization of phaseollin and its effects on activity or function are not well known. It has been found that prenyltransferases, which are involved in the biosynthesis of phaseollin, are located in the envelope membrane of plastids .
準備方法
ファゾリンは、子葉細胞のタンパク質貯蔵液胞に蓄積するホモ三量体可溶性タンパク質です 。 その合成、成熟、細胞内ターゲティングは、分泌経路によって仲介され、タンパク質は小胞体(ER)に届けられ、そこから細胞表面または液胞に送られます 。 これまでに、種子からファゾリンを抽出するためのさまざまな方法が考案されてきました。 シンプルな技術の1つは、粗酸性塩溶液からファゾリンを希釈によって沈殿させる方法です .
化学反応の分析
ファゾリンは、酸化や還元など、さまざまな化学反応を受けます。 ファゾリンは、0.5 M NaClではすべてのpH値で高度に可溶性ですが、塩濃度が低い酸性溶媒では溶解性が限られています 。 二価カチオンは、一般的に一価カチオンよりもファゾリンを沈殿させる上で効果的です 。 これらの反応から生成される主な生成物は、さまざまな溶解度と安定性を持つファゾリンのさまざまな形態です .
科学研究への応用
ファゾリンは、いくつかの科学研究に利用されています。 ファゾリンは、抗酸化、抗遺伝毒性、化学予防作用があることが示されています 。 ファゾリンは、RAW 264.7 マクロファージおよびゼブラフィッシュ幼生におけるリポ多糖誘発炎症を阻害します 。 さらに、ファゾリンはラットの腸粘液流動と遺伝子発現を調節し、腸の健康研究における潜在的な用途を示しています 。 ファゾリンは、植物におけるタンパク質貯蔵および輸送メカニズムの研究にも使用されます .
類似化合物との比較
Phaseolin is similar to other storage proteins such as legumin and vicilin, but it has significant differences in solubility, heat stability, and chemical composition . Other similar compounds include lectin, protease inhibitors, and α-amylase inhibitors found in common bean cultivars . Phaseolin is unique in its ability to form homotrimers and its specific intracellular targeting mechanisms .
特性
IUPAC Name |
17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTDZKXXJRRKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871956 | |
| Record name | 3,3-Dimethyl-6b,12b-dihydro-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phaseollin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13401-40-6 | |
| Record name | Phaseollin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 - 178 °C | |
| Record name | Phaseollin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)


![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)

![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1679704.png)
